(2-Butoxy-5-chlorophenyl)methanol
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Overview
Description
(2-Butoxy-5-chlorophenyl)methanol: is an organic compound with the molecular formula C11H15ClO2 . It is characterized by a phenyl ring substituted with a butoxy group at the 2-position and a chloro group at the 5-position, along with a methanol group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-butoxy-5-chlorobenzaldehyde as the starting material.
Reduction Reaction: The aldehyde group is reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) .
Reaction Conditions: The reduction reaction is usually carried out in anhydrous ether or methanol at low temperatures to prevent side reactions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the starting materials are added in controlled amounts to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
(2-Butoxy-5-chlorophenyl)methanol: undergoes various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Reduction: The compound can be further reduced to remove the chlorine atom, although this is less common.
Substitution Reactions: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acidic medium, potassium permanganate (KMnO4) in alkaline medium.
Reduction: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Substitution: Nucleophiles such as halides or alkoxides under suitable conditions.
Major Products Formed:
Oxidation: (2-Butoxy-5-chlorophenyl)carboxylic acid.
Reduction: (2-Butoxyphenyl)methanol (if chlorine is removed).
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(2-Butoxy-5-chlorophenyl)methanol: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to understand the effects of phenolic compounds on biological systems.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
(2-Butoxy-5-chlorophenyl)methanol: can be compared with other similar phenolic compounds such as 2-methoxy-5-chlorophenol and 2-ethoxy-5-chlorophenol . The presence of the butoxy group in this compound gives it unique chemical properties compared to these compounds, such as increased solubility in organic solvents and different reactivity patterns.
Comparison with Similar Compounds
2-Methoxy-5-chlorophenol
2-Ethoxy-5-chlorophenol
2-Propoxy-5-chlorophenol
2-Butoxy-4-chlorophenol
Biological Activity
(2-Butoxy-5-chlorophenyl)methanol is an organic compound with the molecular formula C11H15ClO2 and a molecular weight of approximately 216.69 g/mol. This compound features a butoxy group, a chlorine atom on a phenyl ring, and a methanol functional group, making it a subject of interest in medicinal chemistry and organic synthesis due to its unique structural characteristics.
The presence of the chlorine atom allows for potential interactions through halogen bonding, which can influence the compound's binding affinity to proteins or enzymes. The butoxy group enhances solubility in lipid membranes, facilitating cellular uptake and interaction with biological targets. These properties suggest that this compound may exhibit significant biological activity.
Antimicrobial Properties
Chlorinated phenols, which share structural similarities with this compound, are known for their antimicrobial properties. Although direct studies on this compound are scarce, it is reasonable to hypothesize that it may exhibit similar activities due to the presence of the chlorine atom.
Interaction with Biological Molecules
Interaction studies indicate that this compound can react with various biological molecules. The chlorine atom's ability to form halogen bonds may enhance its reactivity and potential therapeutic applications. Additionally, the butoxy group may improve its solubility in biological membranes, possibly increasing its efficacy as a drug candidate.
Comparative Analysis with Similar Compounds
To further understand the potential biological activity of this compound, a comparison with structurally similar compounds is presented in the table below:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
(2-Butoxyphenyl)methanol | C11H15O2 | Lacks chlorine; different reactivity profile |
(2-Bromo-5-chlorophenyl)methanol | C11H15BrClO2 | Contains bromine; varied chemical behavior |
(4-Chloro-2-butoxyphenol) | C11H15ClO | Phenolic structure; potential antioxidant properties |
This table illustrates how variations in halogen substitution can influence the biological activity of related compounds.
Case Studies and Research Findings
- Antimicrobial Activity : A study examining chlorinated phenols found that they exhibited significant antimicrobial effects against various pathogens. This suggests that this compound could similarly possess antimicrobial properties due to its chlorinated structure .
- Cellular Uptake Studies : Research indicates that compounds with enhanced lipid solubility tend to have better cellular uptake. The butoxy group in this compound likely contributes to this property, potentially allowing for increased interaction with cellular targets .
- Reactivity Studies : Interaction studies have shown that halogenated compounds can engage in unique reactivity patterns with biomolecules. This characteristic is crucial for developing therapeutic agents, as it may enhance their effectiveness against specific targets .
Properties
IUPAC Name |
(2-butoxy-5-chlorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7,13H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHSLLYMEQTTQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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